REACTION_SMILES
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[C:7]1(=[O:14])[CH2:8][CH2:9][CH2:10][C:11](=[O:12])[O:13]1.[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[K+:6]>>[CH3:1][C:2]([CH3:3])([O:4][C:7]([CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])=[O:14])[CH3:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |